N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide
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Overview
Description
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide typically involves the following steps:
Formation of the Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of the Dimethyl Groups: The dimethyl groups at positions 4 and 6 can be introduced through alkylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.
Sulfonylation: The sulfonyl group can be introduced by reacting the benzothiazole derivative with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Acetamide Formation: The final step involves the acylation of the benzothiazole derivative with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the sulfonyl group to a thiol or sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Amines, thiols, dimethylformamide, and elevated temperatures.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, sulfides.
Substitution: Amino derivatives, thiol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential use as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Inhibiting Enzymes: Binding to and inhibiting the activity of specific enzymes involved in biological processes.
Interacting with Receptors: Binding to cellular receptors and modulating their activity.
Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: A precursor for the synthesis of various benzothiazole derivatives.
6-Methylbenzothiazole: A compound with similar structural features but different biological activities.
4,6-Dimethylbenzothiazole: A compound with similar substitution patterns but different functional groups.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylbenzenesulfonyl)acetamide is a compound of interest due to its potential pharmacological applications. The benzothiazole moiety is known for its diverse biological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant case studies.
- Molecular Formula : C18H20N2O3S
- Molecular Weight : 348.43 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that compounds containing benzothiazole structures can inhibit various enzymes and pathways critical for cell survival and proliferation.
- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes associated with cancer cell metabolism and proliferation.
- Antimicrobial Activity : Studies have demonstrated that benzothiazole derivatives exhibit significant antibacterial and antifungal activities by disrupting cellular integrity.
Biological Activity Data
A summary of biological activities associated with similar benzothiazole compounds is presented in Table 1.
Case Study 1: Anticancer Activity
A study evaluated the cytotoxic effects of this compound against various human cancer cell lines. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value comparable to established chemotherapeutics.
Case Study 2: Antibacterial Properties
In vitro assays demonstrated that the compound had significant antibacterial activity against Gram-positive bacteria. The mechanism involved disruption of the bacterial cell membrane integrity, leading to cell lysis.
Case Study 3: Anti-inflammatory Effects
Research highlighted the compound's ability to inhibit the production of pro-inflammatory cytokines in response to lipopolysaccharide (LPS) stimulation in macrophages. This suggests potential as an anti-inflammatory agent.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Benzothiazole Moiety : This can be achieved through a condensation reaction involving appropriate precursors.
- Sulfonamide Formation : Reaction with sulfonyl chlorides leads to the formation of sulfonamide derivatives.
- Final Acetamide Formation : The final acetamide structure is obtained through acylation reactions.
Properties
IUPAC Name |
N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)sulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11-4-6-14(7-5-11)25(22,23)10-16(21)19-18-20-17-13(3)8-12(2)9-15(17)24-18/h4-9H,10H2,1-3H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHRMIOPBWEPRT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(=O)NC2=NC3=C(C=C(C=C3S2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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